molecular formula C29H39N5O8 B13394881 9-[(N-tert-butylglycyl)amino]-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

9-[(N-tert-butylglycyl)amino]-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

Cat. No.: B13394881
M. Wt: 585.6 g/mol
InChI Key: SOVUOXKZCCAWOJ-UHFFFAOYSA-N
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Description

Tigecycline is a glycylcycline antibiotic that is used to treat a variety of bacterial infections. It is a derivative of tetracycline and was developed to combat antibiotic-resistant bacteria such as Staphylococcus aureus, Acinetobacter baumannii, and Escherichia coli. Tigecycline is administered intravenously and has been approved for medical use in the United States since 2005 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tigecycline is synthesized through a series of chemical reactions starting from minocycline. The process involves the addition of a glycine moiety to the 9-position of minocycline, resulting in the formation of tigecycline. The synthetic route typically includes steps such as hydrogenation, acylation, and cyclization under controlled conditions .

Industrial Production Methods

In industrial settings, tigecycline is produced by dissolving the compound in water and then lyophilizing (freeze-drying) the solution to form solid cakes of amorphous tigecycline. These cakes are then loaded under nitrogen into stoppered glass vials and shipped to end users such as hospital pharmacies .

Chemical Reactions Analysis

Types of Reactions

Tigecycline undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form metabolites such as a glucuronide, an N-acetyl metabolite, and a tigecycline epimer .

Common Reagents and Conditions

Common reagents used in the reactions involving tigecycline include hydrogen gas for hydrogenation, acyl chlorides for acylation, and various catalysts to facilitate cyclization. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Major Products

The major products formed from the reactions involving tigecycline include its primary metabolites, which are formed in trace amounts. These metabolites include a glucuronide, an N-acetyl metabolite, and a tigecycline epimer .

Scientific Research Applications

Tigecycline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of antibiotic resistance and the development of new antibiotics. In biology, tigecycline is used to study the effects of antibiotics on bacterial cells and the mechanisms of bacterial resistance .

In medicine, tigecycline is used to treat various bacterial infections, including complicated skin and skin structure infections, complicated intra-abdominal infections, and community-acquired bacterial pneumonia. It has also shown effectiveness against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus .

In industry, tigecycline is used in the development of new antibiotics and as a reference compound in analytical methods for the quantitation of antibiotics in pharmaceutical products .

Mechanism of Action

Tigecycline exerts its effects by inhibiting protein translation in bacteria. It binds to the 30S ribosomal subunit and blocks the entry of amino-acyl transfer ribonucleic acid molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, thereby inhibiting bacterial protein synthesis . The antileukemic activity of tigecycline can be attributed to the inhibition of mitochondrial protein translation in eukaryotic cells .

Comparison with Similar Compounds

Tigecycline is part of the tetracycline class of antibiotics, which includes other compounds such as omadacycline, eravacycline, and sarecycline. These compounds share a similar mechanism of action but differ in their chemical structures and spectrum of activity .

Similar Compounds

    Omadacycline: A tetracycline antibiotic used to treat community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections.

    Eravacycline: A tetracycline antibiotic used to treat complicated intra-abdominal infections.

    Sarecycline: A tetracycline antibiotic used to treat acne vulgaris

Tigecycline is unique in its ability to overcome many existing mechanisms of resistance among bacteria, making it a valuable antibiotic for treating multidrug-resistant infections .

Properties

Molecular Formula

C29H39N5O8

Molecular Weight

585.6 g/mol

IUPAC Name

9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)

InChI Key

SOVUOXKZCCAWOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Origin of Product

United States

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